

Analysis of Benzothiazine Derivatives: A Look into a Structurally Related Compound

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one

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Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure analysis for 7-Bromo-2H-benzo[b]thiazin-3(4H)-one has not been publicly reported. Therefore, providing a detailed technical guide on its core crystallographic data and experimental protocols is not possible at this time. The 1,4-benzothiazine core is a significant scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and its utility as a versatile building block for developing new therapeutic agents.^[1]

To provide a representative example of the in-depth technical guide requested, this report will focus on a closely related and structurally characterized compound: 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one. The following sections will detail its crystal structure analysis, experimental protocols, and relevant data, presented in the requested format. This information is sourced from a published crystallographic study and serves as an illustrative guide for the type of analysis performed on such molecules.

Crystal Structure Data of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-one

The crystal structure of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one was determined by single-crystal X-ray diffraction. The key crystallographic data and data collection parameters are summarized in the tables below.

Crystal Data and Structure Refinement

| Parameter | Value |
|--|---|
| Empirical Formula | C ₁₅ H ₁₃ NOS |
| Formula Weight | 255.32 |
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a (Å) | 10.8711 (7) |
| b (Å) | 5.3815 (3) |
| c (Å) | 21.1997 (13) |
| β (°) | 93.128 (1) |
| Volume (Å ³) | 1238.39 (13) |
| Z | 4 |
| Temperature (K) | 150 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Density (calculated) (Mg/m ³) | 1.369 |
| Absorption Coefficient (mm ⁻¹) | 0.25 |
| F(000) | 536 |
| Crystal Size (mm ³) | 0.31 × 0.19 × 0.15 |
| Theta range for data collection (°) | 2.6 to 29.0 |
| Reflections collected | 22588 |
| Independent reflections | 3318 [R(int) = 0.034] |
| Data / restraints / parameters | 3318 / 0 / 163 |
| Goodness-of-fit on F ² | 1.06 |
| Final R indices [I>2σ(I)] | R ₁ = 0.038, wR ₂ = 0.107 |
| R indices (all data) | R ₁ = 0.048, wR ₂ = 0.113 |

Largest diff. peak and hole ($\text{e} \cdot \text{\AA}^{-3}$)

0.43 and -0.19

Data sourced from a study on 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.[3]

Experimental Protocols

Synthesis of 4-benzyl-2H-benzo[b][2][3]thiazin-3(4H)-one

To a solution of 2H-benzo[b][2]thiazin-3(4H)-one (0.543 g, 3.29 mmol), benzyl chloride (0.76 ml, 6.58 mmol), and potassium carbonate (0.91 g, 6.58 mmol) in 15 ml of dimethylformamide (DMF), a catalytic amount of tetra-n-butylammonium bromide (0.11 g, 0.33 mmol) was added.[3] The resulting mixture was stirred for 24 hours. The solid material was then removed by filtration, and the solvent was evaporated under vacuum. The final solid product was purified through recrystallization from ethanol to yield colorless crystals suitable for X-ray diffraction.[3]

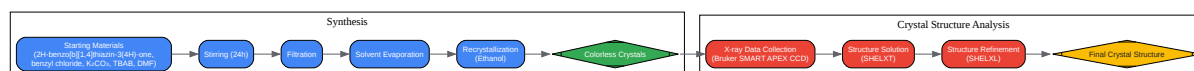
X-ray Crystallography

Data collection was performed on a Bruker SMART APEX CCD diffractometer.[3] The structure was solved and refined using the SHELXTL software package.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of 4-benzyl-2H-benzo[b][2]thiazin-3(4H)-one.

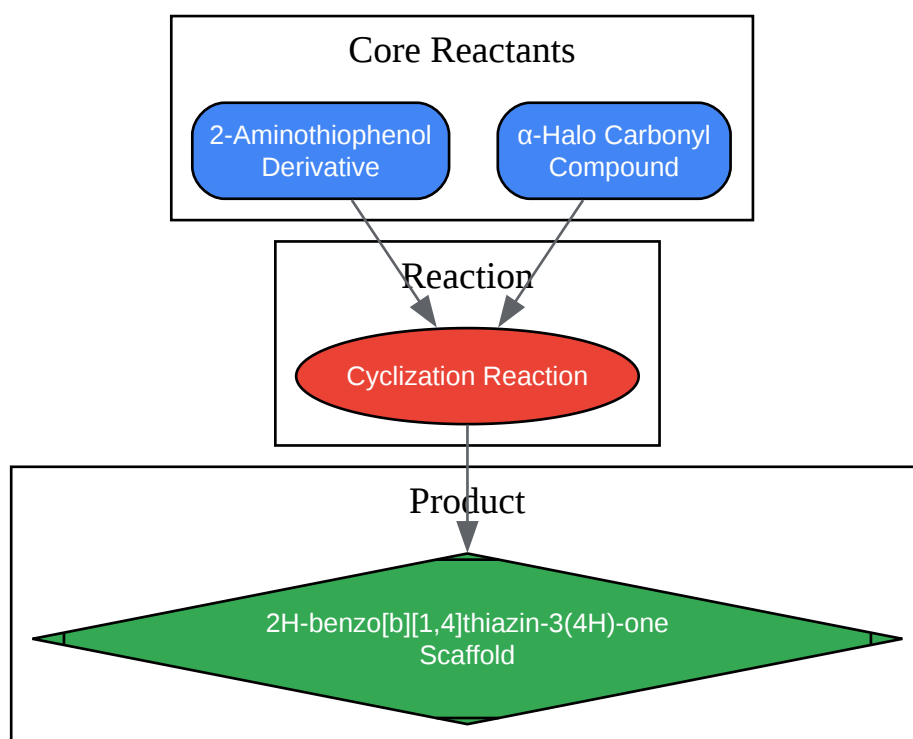


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Caption: Synthesis and X-ray crystallographic analysis workflow.

Logical Relationship of Benzothiazine Synthesis

The synthesis of 2H-benzo[b][2]thiazin-3(4H)-one derivatives often involves the cyclization of 2-aminothiophenols with α -halo carbonyl compounds.[1] The following diagram illustrates this general synthetic logic.



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Caption: General synthetic pathway to the benzothiazinone core.

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- 2. researchgate.net [researchgate.net]

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- To cite this document: BenchChem. [Analysis of Benzothiazine Derivatives: A Look into a Structurally Related Compound]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184867#crystal-structure-analysis-of-7-bromo-2h-benzo-b-thiazin-3-4h-one]

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